1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
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Description
The compound “1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole” is a derivative of pyrrolo[2,3-d]pyrimidine . It’s a complex organic compound that contains several functional groups, including an imidazole ring and a pyrrolopyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a pyrrolopyrimidine ring via a methylene bridge and an azetidine ring . The pyrrolopyrimidine ring also carries a methyl group .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Janus kinase 1 (JAK1) . JAK1 is a type of protein kinase that plays a crucial role in the signaling pathway of many cytokines involved in inflammation and immune function .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the active site of the enzyme, preventing it from phosphorylating and activating downstream signaling proteins. This inhibition disrupts the signaling pathways of cytokines that rely on JAK1, leading to a reduction in inflammation and immune response .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. As JAK1 pairs with JAK2, JAK3, and TYK2, a JAK1-selective inhibitor would be expected to inhibit many cytokines involved in inflammation and immune function while avoiding inhibition of the JAK2 homodimer regulating erythropoietin and thrombopoietin signaling .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, hERG (human Ether-à-go-go-Related Gene) testing, kinase profiling, and pharmacokinetic tests have been performed to optimize the compound as a lead . These studies ensure that the compound has a good bioavailability and is safe for use.
Result of Action
The result of the compound’s action is a reduction in the signaling of cytokines that rely on JAK1. This leads to a decrease in inflammation and immune response, which can be beneficial in conditions where these responses are overactive or harmful .
Properties
IUPAC Name |
4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-18-4-2-12-13(18)16-9-17-14(12)20-7-11(8-20)6-19-5-3-15-10-19/h2-5,9-11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPHDAYGSWIFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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